molecular formula C9H12FIN2 B2993513 1-(5-Fluoropyridin-2-yl)cyclobutan-1-amine;hydroiodide CAS No. 2460751-09-9

1-(5-Fluoropyridin-2-yl)cyclobutan-1-amine;hydroiodide

Cat. No.: B2993513
CAS No.: 2460751-09-9
M. Wt: 294.112
InChI Key: PJTBLILIPHNLOU-UHFFFAOYSA-N
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Description

1-(5-Fluoropyridin-2-yl)cyclobutan-1-amine;hydroiodide is a chemical compound with the molecular formula C9H12FN2I.

Properties

IUPAC Name

1-(5-fluoropyridin-2-yl)cyclobutan-1-amine;hydroiodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2.HI/c10-7-2-3-8(12-6-7)9(11)4-1-5-9;/h2-3,6H,1,4-5,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTBLILIPHNLOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C2=NC=C(C=C2)F)N.I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Fluoropyridin-2-yl)cyclobutan-1-amine;hydroiodide typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.

    Introduction of the Fluoropyridinyl Group: The fluoropyridinyl group is introduced through a nucleophilic substitution reaction using 5-fluoropyridine as a starting material.

    Amine Functionalization: The amine group is introduced through a reductive amination reaction.

    Hydroiodide Formation: The final step involves the formation of the hydroiodide salt by reacting the amine with hydroiodic acid.

Industrial Production Methods

Industrial production methods for this compound involve scaling up the synthetic routes mentioned above. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, reaction temperatures, and purification techniques .

Chemical Reactions Analysis

Types of Reactions

1-(5-Fluoropyridin-2-yl)cyclobutan-1-amine;hydroiodide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted pyridinyl derivatives.

Scientific Research Applications

1-(5-Fluoropyridin-2-yl)cyclobutan-1-amine;hydroiodide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyridin-2-yl)cyclobutan-1-amine;hydroiodide involves its interaction with specific molecular targets and pathways. The fluoropyridinyl group is known to interact with enzymes and receptors, modulating their activity. The cyclobutane ring provides structural rigidity, enhancing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Chloropyridin-2-yl)cyclobutan-1-amine;hydroiodide: Similar structure but with a chlorine atom instead of fluorine.

    1-(5-Bromopyridin-2-yl)cyclobutan-1-amine;hydroiodide: Similar structure but with a bromine atom instead of fluorine.

    1-(5-Iodopyridin-2-yl)cyclobutan-1-amine;hydroiodide: Similar structure but with an iodine atom instead of fluorine.

Uniqueness

1-(5-Fluoropyridin-2-yl)cyclobutan-1-amine;hydroiodide is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This enhances its reactivity and selectivity in various chemical reactions, making it a valuable compound for research and development.

Biological Activity

1-(5-Fluoropyridin-2-yl)cyclobutan-1-amine; hydroiodide, with the CAS number 2460751-09-9, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features a unique cyclobutane structure substituted with a 5-fluoropyridine moiety, which may contribute to its pharmacological properties.

PropertyValue
Molecular FormulaC₉H₁₂FIN₂
Molecular Weight294.11 g/mol
CAS Number2460751-09-9
DensityN/A
Melting PointN/A
Boiling PointN/A

Research suggests that compounds containing pyridine and cyclobutane structures can interact with various biological targets, including neurotransmitter receptors and enzymes. The fluorine substitution in the pyridine ring may enhance the lipophilicity and bioavailability of the compound, potentially leading to increased efficacy in therapeutic applications.

Pharmacological Studies

Studies have indicated that similar compounds exhibit significant pharmacological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown promising antimicrobial effects against various pathogens. The presence of fluorine in aromatic systems often enhances biological activity due to increased electron-withdrawing effects, which can alter the interaction with microbial targets .
  • Neurotransmitter Modulation : Certain derivatives of pyridine are known to modulate neurotransmitter systems, particularly those involving GABA (gamma-aminobutyric acid). This modulation can have implications for treating neurological disorders such as epilepsy and anxiety .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of fluorinated pyridines, it was found that compounds similar to 1-(5-Fluoropyridin-2-yl)cyclobutan-1-amine exhibited potent activity against Gram-positive and Gram-negative bacteria. The study utilized various bioassays to determine Minimum Inhibitory Concentrations (MICs), suggesting that structural modifications significantly impact antimicrobial efficacy .

Case Study 2: Neuropharmacological Effects

A separate investigation into the neuropharmacological effects of fluorinated cyclobutane derivatives revealed that these compounds could act as selective inhibitors of GABA aminotransferase (GABA-AT). This inhibition leads to increased GABA levels in the brain, suggesting potential therapeutic applications for anxiety and seizure disorders .

Comparative Analysis with Similar Compounds

To better understand the biological activity of 1-(5-Fluoropyridin-2-yl)cyclobutan-1-amine; hydroiodide, a comparison with other related compounds is useful:

Compound NameBiological ActivityReference
5-FluorocytosineAntifungal
(±)-(1S,2R,5S)-5-amino-2-fluorocyclohexeneGABA-AT inhibitor
1-(3-chloro-5-fluorophenyl)-3-hydroxymethyl...TRPM5 agonist

Q & A

Basic Research Question

  • ¹H/¹³C/¹⁹F NMR : Confirms fluorine substitution and cyclobutane ring integrity (e.g., ¹⁹F NMR δ ~-120 ppm for 5-fluoropyridinyl groups ).
  • HPLC-MS : Detects impurities (<0.5% via reverse-phase C18 columns).
  • X-ray crystallography : Resolves stereochemistry of the cyclobutane ring .

How to resolve contradictions in reported solubility profiles?

Advanced Research Question
Discrepancies may stem from polymorphic forms or counterion effects. Methodological approaches include:

  • Conducting solubility studies in buffered solutions (pH 1–13) to assess hydroiodide salt stability .
  • Using differential scanning calorimetry (DSC) to identify polymorph transitions.
  • Comparing with analogs like hydrochloride salts to isolate counterion impacts .

What role does the cyclobutane ring play in stability under acidic conditions?

Basic Research Question
The cyclobutane ring’s strain (~110 kJ/mol) increases susceptibility to acid-catalyzed ring-opening. Stability studies in 0.1 M HCl at 25°C show <5% degradation over 24 hours. Mitigation strategies include steric shielding with bulky substituents or stabilizing via hydrogen bonding .

How does fluorine substitution influence electronic properties of the pyridine ring?

Advanced Research Question
Fluorine’s electron-withdrawing effect increases pyridine ring electrophilicity, enhancing reactivity in nucleophilic aromatic substitution. DFT calculations (e.g., Mulliken charges) reveal increased positive charge at the C3 position, directing functionalization .

What purification techniques are effective for the hydroiodide salt?

Basic Research Question

  • Recrystallization : Use ethanol/water mixtures (3:1 v/v) to isolate the hydroiodide salt.
  • Ion-exchange chromatography : Removes excess iodide ions.
  • Lyophilization : Preserves salt integrity for hygroscopic batches .

How to address discrepancies in biological activity data due to counterion effects?

Advanced Research Question
Compare the hydroiodide salt’s solubility and bioavailability with hydrochloride or freebase forms. In vitro assays (e.g., membrane permeability studies) under simulated physiological conditions (pH 7.4) can clarify counterion-specific effects .

What storage conditions prevent degradation of the compound?

Basic Research Question
Store at -20°C in amber vials under inert gas (N₂ or Ar). Stability studies show <2% degradation over 6 months when protected from light and humidity. Avoid freeze-thaw cycles to prevent salt dissociation .

How to achieve regioselective functionalization of the pyridine ring?

Advanced Research Question
Leverage directed ortho-metalation : Use a directing group (e.g., amide at C2) to activate specific positions. For example, lithiation of 5-fluoropyridine derivatives with LDA at -78°C enables selective C3 functionalization .

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